molecular formula C12H17N5O4 B1146908 2'-Deoxy-1-(2-hydroxyethyl)adenosine CAS No. 142997-59-9

2'-Deoxy-1-(2-hydroxyethyl)adenosine

Cat. No.: B1146908
CAS No.: 142997-59-9
M. Wt: 295.29 g/mol
InChI Key: CFZWOQIYPJCTQP-IWSPIJDZSA-N
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Description

1-Hydroxyethyl-2'-deoxyadenosine (1-HE-dA) is a DNA adduct formed through the alkylation of the N1 position of deoxyadenosine by reactive epoxides, such as ethylene oxide (EO) . Structurally, it features a hydroxyethyl group (-CH₂CH₂OH) attached to the N1 position of the purine ring (Figure 1). Its detection in cellular DNA is facilitated by advanced analytical methods like LC-ESI-MS/MS, which quantifies its formation in a dose-dependent manner during prolonged EO exposure . 1-HE-dA is primarily used in research settings to study DNA damage mechanisms and repair pathways, with commercial availability for laboratory use (CAS 142997-59-9) .

Properties

CAS No.

142997-59-9

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

IUPAC Name

(2R,3R,5R)-5-[1-(2-hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C12H17N5O4/c13-11-10-12(15-5-16(11)1-2-18)17(6-14-10)9-3-7(20)8(4-19)21-9/h5-9,13,18-20H,1-4H2/t7-,8-,9-/m1/s1

InChI Key

CFZWOQIYPJCTQP-IWSPIJDZSA-N

Synonyms

2’-Deoxy-1-(2-hydroxyethyl)adenosine; 

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxyethyl-2’-deoxyadenosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Antiviral Applications

1-Hydroxyethyl-2'-deoxyadenosine has been studied extensively for its antiviral properties, especially against human immunodeficiency virus (HIV). Research indicates that derivatives of 2'-deoxyadenosine, including 1-hydroxyethyl variants, exhibit potent inhibitory effects on HIV replication.

Case Study: Inhibition of HIV-1

A series of ethynyl nucleoside analogs were synthesized and tested for their efficacy against various strains of HIV-1. Among these, the 4'-ethynyl-2'-deoxyadenosine showed a 50% effective concentration (EC50) as low as 0.0098 µM, demonstrating its high potency and favorable selectivity index (1,630) against HIV-1 . This suggests that modifications to the nucleoside structure can enhance antiviral activity while minimizing toxicity.

Antitumor Potential

The compound has also been investigated for its potential as an antitumor agent. The ability to inhibit ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis, positions 1-hydroxyethyl-2'-deoxyadenosine as a candidate for cancer therapy.

Case Study: Ribonucleotide Reductase Inhibition

In a study involving the synthesis of 2'-(2-hydroxyethyl)-2'-deoxyadenosine and its diphosphate derivative, researchers demonstrated that these compounds could effectively displace a conserved water molecule at the active site of RNR. This displacement leads to inhibition of the enzyme, suggesting potential applications in developing novel antitumor agents . The co-crystal structure analysis confirmed binding at the catalytic site, providing insights into the mechanism of action.

Biochemical Research

Beyond therapeutic applications, 1-hydroxyethyl-2'-deoxyadenosine serves as a valuable tool in biochemical research. Its structural analogs are used to study enzyme mechanisms and nucleic acid interactions.

Applications in Structural Biology

The synthesis of various adenosine analogs allows researchers to probe the interactions within nucleotide-binding sites of enzymes. For instance, studies have shown that these analogs can be used to elucidate binding mechanisms in ribonucleotide reductases and other nucleoside triphosphate-dependent enzymes .

Table 1: Antiviral Activity of Nucleoside Analogs

CompoundEC50 (µM)Selectivity Index
4'-Ethynyl-2'-deoxyadenosine0.00981630
4'-Ethynyl-2'-deoxycytidine0.000342600
4'-Ethynyl-2'-deoxyribofuranosylpurine135>3

Table 2: Inhibition Potency Against Ribonucleotide Reductase

CompoundBinding AffinityMechanism
2'-(2-Hydroxyethyl)-2'-deoxyadenosineHighDisplacement of water molecule
Diphosphate derivativeModerateCompetitive inhibition

Mechanism of Action

The mechanism of action of 1-Hydroxyethyl-2’-deoxyadenosine involves its incorporation into DNA, where it can form adducts with DNA bases. These adducts can interfere with DNA replication and transcription, leading to mutations and potentially contributing to carcinogenesis. The compound’s effects are mediated through its interaction with DNA polymerases and other enzymes involved in DNA repair .

Comparison with Similar Compounds

Structural and Chemical Comparisons with Analogous Compounds

Positional Isomers: N6-(2-Hydroxyethyl)-2'-Deoxyadenosine (N6-HE-dA)
  • Structural Difference: Unlike 1-HE-dA, the hydroxyethyl group in N6-HE-dA is attached to the N6 position of deoxyadenosine (Figure 2). This positional variation impacts DNA base-pairing and repair enzyme recognition.
  • Chemical Properties :
    • Molecular Formula: C₁₂H₁₇N₅O₄ (vs. C₁₁H₁₅N₅O₄ for 1-HE-dA) .
    • Stability: Both adducts are persistent lesions, but N6-HE-dA may exhibit greater steric hindrance in duplex DNA due to its exocyclic amine modification .
Methylated Derivatives: N6,N6-Dimethyl-2'-Deoxyadenosine
  • Structural Difference : Two methyl groups replace the hydroxyethyl moiety at the N6 position.
  • Functional Impact : Methylation reduces hydrogen-bonding capacity, altering interactions with DNA polymerases and repair enzymes. This compound (CAS 35665-58-8) is used to study epigenetic modifications .
Deoxyadenosine Monophosphate (dAMP)
  • Structural Difference : dAMP includes a phosphate group at the 5'-position, making it a nucleotide essential for DNA synthesis.
  • Biological Role: Unlike 1-HE-dA (a damage product), dAMP is a precursor in DNA replication.
1,N6-Etheno-2'-Deoxyadenosine
  • Structural Difference: A fused etheno ring bridges the N1 and N6 positions, creating a bulky adduct.
  • Biological Impact : This lesion is highly mutagenic and resistant to repair, causing persistent replication errors .
Enzyme Kinetics and Inhibition
  • Deoxyadenosine: In Trypanosoma brucei, deoxyadenosine exhibits high $ Km $ (low affinity) and high $ k{cat} $, requiring high substrate concentrations for efficient cleavage. Adenine enhances its antitrypanosomal activity by inhibiting methylthioadenosine phosphorylase (TbMTAP) .
  • 1-HE-dA: Limited kinetic data exist, but structural studies suggest it inhibits ribonucleotide reductase (RNR) by mimicking natural substrates like ADP. The hydroxyethyl group disrupts RNR active-site interactions, reducing catalytic efficiency .
Therapeutic Implications

Stability and Detection Methods

  • Stability : Both 1-HE-dA and N6-HE-dA are stable in duplex DNA, blocking processing enzymes like polymerases and helicases .
  • Detection : LC-ESI-MS/MS enables precise quantification of these adducts in cellular DNA, with 1-HE-dA levels increasing linearly with EO exposure duration .

Research and Therapeutic Implications

1-HE-dA serves as a biomarker for alkylation damage, while analogs like N6-HE-dA aid in studying repair mechanisms. Differences in adduct stability and enzyme interactions (e.g., RNR inhibition by 1-HE-dA vs. dAMP’s role in replication) underscore the importance of structural nuance in drug design .

Tables

Table 1: Structural and Chemical Properties of Selected Deoxyadenosine Derivatives
Compound Modification Site Molecular Formula Molecular Weight (g/mol) Key Property Reference
1-HE-dA N1 C₁₁H₁₅N₅O₄ 281.27 Ethylene oxide adduct; persistent lesion
N6-HE-dA N6 C₁₂H₁₇N₅O₄ 295.29 Blocks DNA processing enzymes
N6,N6-Dimethyl-dA N6 C₁₂H₁₇N₅O₃ 295.30 Epigenetic modification analog
1,N6-Etheno-dA N1/N6 C₁₀H₁₂N₆O₃ 264.24 Highly mutagenic etheno adduct
Table 2: Enzyme Interaction Profiles
Compound Target Enzyme Interaction Outcome Reference
Deoxyadenosine TbMTAP High $ K_m $, enhanced by adenine
1-HE-dA Ribonucleotide Reductase Mimics ADP; inhibits activity
dAMP SARS-CoV-2 Mpro Binds active site; potential inhibitor

Biological Activity

1-Hydroxyethyl-2'-deoxyadenosine (1-HEDA) is a modified nucleoside that has garnered attention for its biological activities, particularly in the context of cancer research and DNA damage response. This article delves into the compound's mechanisms of action, biochemical properties, and potential applications in therapeutic settings.

1-HEDA primarily targets Adenosine Deaminase (ADA) , an enzyme crucial for purine metabolism. By inhibiting ADA, 1-HEDA leads to increased concentrations of adenosine and 2'-deoxyadenosine in the cellular environment, impacting various cellular processes.

Key Mechanisms:

  • Inhibition of ADA : This results in altered nucleotide metabolism, which can influence cell proliferation and survival.
  • Modulation of DNA Repair : Research indicates that 1-HEDA may inhibit Poly(ADP-ribose) polymerase 1 (PARP-1) , an enzyme involved in DNA repair mechanisms. This inhibition can enhance cell death in response to DNA damage, suggesting a potential application in cancer therapies.

1-HEDA exhibits several biochemical properties that contribute to its biological activity:

  • Conversion Pathway : It is converted to inosine or 2'-deoxyinosine by ADA, which is critical for its role in purine metabolism .
  • Cellular Effects : The compound influences cell signaling pathways and gene expression, thereby affecting cellular metabolism and function.
  • Transport Mechanisms : Human nucleoside transporters (hNTs) facilitate the transport of 1-HEDA across cell membranes, influencing its bioavailability and efficacy.

Case Studies

Recent studies have explored the effects of 1-HEDA on various cancer cell lines:

  • Cytotoxicity Assessment : In a study involving HeLa and MCF7 cells, 1-HEDA demonstrated significant cytotoxic effects with IC50 values ranging from 3.3 to 7.7 μM. In contrast, other derivatives showed minimal cytotoxicity, highlighting the potency of 1-HEDA .
CompoundCell LineIC50 (μM)
1-HEDAHeLa3.3 - 7.7
Other Derivative 2HeLa>100
Other Derivative 3MCF7>82

Pharmacokinetics

As a derivative of 2'-deoxyadenosine, 1-HEDA shares similar pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Its interaction with various enzymes and proteins underscores its potential as a model compound for studying DNA adduct formation and repair mechanisms .

Applications in Scientific Research

1-HEDA's unique properties make it a valuable tool in various fields:

  • Cancer Research : Its ability to induce cell death through DNA damage response modulation positions it as a candidate for novel cancer therapies.
  • Biochemical Assays : The compound is utilized in developing assays that explore nucleic acid interactions and enzymatic activities .

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